3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol
Overview
Description
3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a chloro group at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position of the naphthyridine ring.
Mechanism of Action
For a more detailed understanding of this compound’s properties and actions, further research would be necessary, potentially involving laboratory studies or computational modeling. If you have access to a research institution or university, they may be able to assist you in accessing more detailed and specific information. Alternatively, you could reach out to the manufacturer or supplier of the compound for more information .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-6-methoxypyridine with chloroacetyl chloride, followed by cyclization and subsequent hydrolysis . The reaction conditions often require the use of solvents like chloroform or dichloromethane and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-chloro-6-methoxy-[1,5]naphthyridin-4-one.
Reduction: Formation of 6-methoxy-[1,5]naphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-[1,5]naphthyridin-4-ol: Lacks the chloro group at the 3-position.
3-Chloro-[1,5]naphthyridin-4-ol: Lacks the methoxy group at the 6-position.
3-Chloro-6-methoxyquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.
Uniqueness
3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-6-methoxy-1H-1,5-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMUSGOTQCSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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